molecular formula C13H9GeO3 B14638949 CID 78063216

CID 78063216

Cat. No.: B14638949
M. Wt: 285.84 g/mol
InChI Key: YOILGXFTUCXJRM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H9GeO3

Molecular Weight

285.84 g/mol

InChI

InChI=1S/C13H9GeO3/c14-13(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H

InChI Key

YOILGXFTUCXJRM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063216 involves a series of chemical reactions that require precise conditions and reagents. The preparation methods typically include the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperatures, to yield the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification systems are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78063216 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 78063216 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78063216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Modulating Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

    Inducing Effects: The binding and modulation result in various physiological or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

lists compounds with PubChem CIDs (e.g., taurocholic acid [CID 6675], DHEAS [CID 12594], and betulinic acid [CID 64971]) that share structural motifs with CID 78063216. These include steroid backbones, triterpenoids, or bile acid derivatives (Figure 8 of ). For example:

  • Taurocholic acid (CID 6675) : A bile acid conjugate with sulfated steroid backbone, critical for lipid metabolism.
  • Betulinic acid (CID 64971): A pentacyclic triterpenoid with anti-inflammatory and anticancer properties.

Analytical Comparisons

highlights GC-MS and vacuum distillation as key methods for isolating and characterizing this compound. Similar techniques are used in for analyzing ginsenosides, where LC-ESI-MS with collision-induced dissociation (CID) differentiates structural isomers like ginsenoside Rf and pseudoginsenoside F11 . This implies that this compound’s structural elucidation likely relies on mass spectral fragmentation patterns, a standard approach for terpenoids and alkaloids .

Functional and Pharmacological Comparisons

–15 discuss "CID" in the context of chemotherapy-induced diarrhea (CID) , though unrelated to PubChem’s this compound. For example:

  • Herbal formulations () and acupuncture () reduce CID incidence in patients receiving fluorouracil or irinotecan.
  • Mechanistic insights : CID pathophysiology involves intestinal mucositis and dysbiosis, contrasting with the natural product chemistry focus of this compound .

This highlights a critical nomenclature conflict: "CID" refers to both a PubChem compound identifier and a clinical condition, necessitating careful contextual interpretation .

Data Gaps and Limitations

  • Structural ambiguity : The absence of explicit structural data for this compound limits direct comparison with analogues.
  • Methodological variability : While this compound is analyzed via GC-MS (), similar compounds in and use LC-MS or NMR, complicating cross-study comparisons .

Critical Analysis of Evidence

  • Technical consistency : lacks metadata for this compound (e.g., IUPAC name, molecular formula), whereas and provide full structural and functional details for analogues .
  • Clinical vs. chemical context : The dual use of "CID" creates ambiguity; PubChem identifiers should be cross-verified with databases like PubChem or ChEMBL .

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